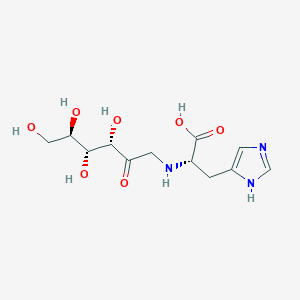

Fructose-histidine

Vue d'ensemble

Description

Fructose-histidine is a compound that is formed through the Maillard reaction of fructose and histidine . Fructose and its polysaccharides are widely found in fruits and vegetables, and the Maillard reaction of fructose affects food quality .

Synthesis Analysis

The synthesis of fructose-histidine involves the Maillard reaction, which is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids) .

Molecular Structure Analysis

The molecular formula of fructose-histidine is C12H19N3O7 . The molecular weight is 317.30 g/mol . The exact mass and monoisotopic mass are both 317.12229995 g/mol .

Chemical Reactions Analysis

The Maillard reaction of fructose and histidine involves several stages. Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .

Physical And Chemical Properties Analysis

Fructose-histidine has several physical and chemical properties. It has a molecular weight of 317.30 g/mol . It has a topological polar surface area of 176 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .

Applications De Recherche Scientifique

Maillard Reaction Study

Fructose-Histidine is used in the study of the Maillard reaction . The Maillard reaction is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids), which generates various products . The reaction process is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .

Food Quality Improvement

The Maillard reaction of fructose affects food quality . This reaction is studied using a fructose–histidine model system . The effects of temperature, initial reactant concentration, initial fructose concentration, initial histidine concentration, and initial pH value on the different stages of the Maillard reaction are studied .

Antioxidant Activity

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) scavenging rate of the Maillard reaction products increases with increasing temperature, reactant concentration, and initial pH value . This indicates that the products of the Maillard reaction involving fructose and histidine have antioxidant activity .

Metabolic Syndrome Improvement

In humans, dietary histidine may be associated with factors that improve metabolic syndrome .

Neuroprotection

In rats, histidine supplementation provides neuroprotection at an early stage and could protect against epileptic seizures .

Anti-Oxidant Effects in Chickens

In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects .

Prevention of Cataracts in Fish

In fish, dietary histidine may be one of the most important factors in preventing cataracts .

Milk Protein Synthesis in Ruminants

In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .

Orientations Futures

Future research could focus on the effects of fructose-histidine on various health conditions. For example, studies could investigate the effects of fructose-histidine on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

Mécanisme D'action

Target of Action

Fructose-histidine (FruHis) primarily targets pyruvate kinases and histidine kinases . Pyruvate kinases play a key role in controlling the metabolic flux and ATP production . Histidine kinases are involved in many signal transduction cascades in bacteria, yeast, and higher plants .

Mode of Action

FruHis interacts with its targets through a series of biochemical reactions known as the Maillard reaction . This reaction begins with the condensation of fructose and histidine, leading to various intermediate and final products . The Maillard reaction of FruHis affects food quality and is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .

Biochemical Pathways

FruHis affects several biochemical pathways. Fructose is converted to fructose 6-phosphate by fructokinase, then to glyceraldehyde via aldolase B, and finally to glyceraldehyde 3-phosphate by triose kinase . Additionally, fructose induces hepatic lipogenic enzymes, including pyruvate kinase, NADP+ -dependent malate dehydrogenase, citrate lyase, acetyl CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase .

Result of Action

The Maillard reaction of FruHis results in the formation of intermediate products with ultraviolet absorption and fluorescence, and the formation of pigment in the final stage . The reaction also leads to the production of 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .

Action Environment

The action of FruHis is influenced by several environmental factors such as temperature, reactant concentration, and pH value . Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products in the intermediate stage, and the formation of pigment in the final stage .

Propriétés

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVIFAPVCHKNHF-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7 | |

| Record name | D-Fructose-L-histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315900 | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructose-histidine | |

CAS RN |

25020-13-7 | |

| Record name | Fructose-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[e]pyren-3-amine](/img/structure/B570002.png)

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)